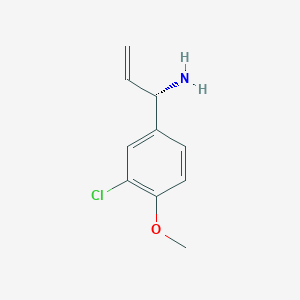
(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, which is further connected to an ethylamine chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine typically involves the reduction of a corresponding nitro compound. One common method is the catalytic hydrogenation of (1S)-1-(4-Methyl-3-nitrophenyl)ethanone using a suitable catalyst such as palladium on carbon in the presence of hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions:
Reduction: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. For example, reaction with acyl chlorides can yield amides.
Oxidation: Although less common, the compound can undergo oxidation reactions to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: (1S)-1-(4-Methyl-3-aminophenyl)ethylamine.
Substitution: Various amides, alkylated derivatives.
Oxidation: Nitroso or nitro derivatives.
科学研究应用
Chemistry: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may serve as a precursor for the development of enzyme inhibitors or receptor agonists/antagonists.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it valuable for various industrial applications.
作用机制
The mechanism of action of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and methyl groups can influence the compound’s binding affinity and specificity towards its targets. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to elucidate its interactions at the molecular level.
相似化合物的比较
(1S)-1-(4-Methylphenyl)ethylamine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
(1S)-1-(4-Nitrophenyl)ethylamine: Lacks the methyl group, which can affect its steric and electronic properties.
(1S)-1-(4-Methyl-3-nitrophenyl)propanamine: Has an additional carbon in the alkyl chain, potentially altering its chemical and biological properties.
Uniqueness: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is unique due to the presence of both the nitro and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
(1S)-1-(4-methyl-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-8(7(2)10)5-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m0/s1 |
InChI 键 |
USTZRTLGNJYTTJ-ZETCQYMHSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@H](C)N)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052428.png)
![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)






![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)


![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)

